2,5-Dimethylpyrrolidin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62564-43-6 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
JAOYAXFZIAGXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dimethylpyrrolidin 1 Amine and Its Chiral Derivatives
Stereoselective and Enantioselective Synthesis of 2,5-Dimethylpyrrolidin-1-amine
The primary challenge in synthesizing chiral 2,5-dimethylpyrrolidine (B123346) lies in controlling the stereochemistry at the C2 and C5 positions. Strategies often commence with an achiral precursor, such as 2,5-hexanedione (B30556), and introduce chirality through asymmetric reactions.
Asymmetric Reduction Strategies from Prochiral Precursors
A common and effective strategy involves the asymmetric reduction of the prochiral diketone, 2,5-hexanedione, to form a chiral 1,4-diol (2,5-hexanediol). This diol serves as a versatile intermediate that can be cyclized to the desired pyrrolidine (B122466) ring system.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. alfa-chemistry.comwikipedia.org The reaction is catalyzed by a chiral oxazaborolidine, typically derived from proline, which complexes with a borane (B79455) source (e.g., BH₃·THF or borane-dimethyl sulfide). nrochemistry.comchem-station.com
The mechanism involves the coordination of borane to the Lewis basic nitrogen atom of the CBS catalyst. nrochemistry.comyoutube.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the ketone for a highly face-selective intramolecular hydride transfer via a six-membered transition state. nrochemistry.comyoutube.com This process is renowned for its high predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%. alfa-chemistry.com The application of this methodology to a diketone like 2,5-hexanedione provides a reliable route to chiral 2,5-hexanediol (B147014), which can then be converted to the target pyrrolidine.
Table 1: Overview of CBS-Catalyzed Reduction
| Feature | Description |
| Reaction | Enantioselective reduction of a prochiral ketone |
| Catalyst | Chiral Oxazaborolidine (CBS Reagent) |
| Reductant | Borane (e.g., BH₃·THF, BMS) |
| Key Advantage | High enantioselectivity (often >95% ee) alfa-chemistry.com |
| Mechanism | Catalyst-borane complex formation followed by stereoselective hydride transfer nrochemistry.com |
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical reagents. mdpi.comacgpubs.org Baker's yeast (Saccharomyces cerevisiae) is a widely studied whole-cell biocatalyst extensively used for the asymmetric reduction of a variety of ketones. mdpi.comnih.gov The enzymes within the yeast, primarily ketoreductases, can catalyze reductions with high efficiency and stereoselectivity. nih.gov
A concise synthesis of the chiral auxiliary (2R,5R)-2,5-dimethylpyrrolidine was developed starting from 2,5-hexanedione, which was reduced to the corresponding diol with excellent stereoselectivity using baker's yeast. acs.orgnih.gov This biocatalytic reduction yielded the chiral diol with high enantioselectivity, and a single recrystallization was sufficient to obtain the stereopure diol on a multigram scale. acs.orgnih.gov This approach highlights the utility of biocatalysis for producing valuable chiral synthons efficiently. mdpi.com
Table 2: Baker's Yeast Mediated Reduction of 2,5-Hexanedione
| Starting Material | Biocatalyst | Product | Stereoselectivity | Key Finding |
| 2,5-Hexanedione | Baker's Yeast | (2R,5R)-Hexanediol | Excellent | Stereopure diol obtained after a single recrystallization. acs.orgnih.gov |
Chiral Auxiliary-Mediated Pyrrolidine Ring Construction
This strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the synthetic route to control the stereochemical outcome. wikipedia.org The auxiliary induces asymmetry during the formation of the pyrrolidine ring, creating a mixture of diastereomers that can be separated.
Chiral amines, such as (S)-α-methylbenzylamine, can be employed as effective chiral auxiliaries. rug.nl A synthetic route to enantiomerically pure (2S,5S)-dimethylpyrrolidine has been developed that begins with a mixture of 2,5-hexanediol isomers. rug.nl This diol is converted to a suitable dielectrophile (e.g., a bismesylate) and is then reacted with (S)-α-methylbenzylamine. The subsequent intramolecular cyclization forms the pyrrolidine ring, resulting in a mixture of diastereomeric N-substituted pyrrolidines. The inherent chirality of the amine directs the formation of one diastereomer over the other.
Table 3: Chiral Auxiliary Approach for (2S,5S)-Dimethylpyrrolidine Synthesis rug.nl
| Step | Description | Reagents/Conditions | Outcome |
| 1 | Starting Material | Mixture of 2,5-hexanediol isomers | - |
| 2 | Ring Formation | (S)-α-Methylbenzylamine | Formation of a diastereomeric mixture |
| 3 | Separation | Chromatographic methods | Isolation of the desired diastereomer |
| 4 | Auxiliary Removal | Debenzylation | (2S,5S)-Dimethylpyrrolidine (≥ 97% ee) |
Intramolecular Cyclization Reactions for Pyrrolidine Scaffolds
The formation of the pyrrolidine ring is a critical step that can be achieved through various intramolecular cyclization strategies. These methods leverage precursor molecules containing both the nitrogen atom and the requisite carbon chain, which are induced to cyclize under specific reaction conditions.
Radical cyclizations represent a powerful class of reactions for the formation of C-N bonds in the synthesis of N-heterocycles. The Hofmann-Löffler reaction and its variants are classic examples used to generate pyrrolidines. diva-portal.org This reaction typically involves the formation of an N-centered radical from an N-haloamine precursor under thermal or photochemical conditions. This radical then abstracts a hydrogen atom from the δ-carbon position in a key 1,5-hydrogen atom transfer (HAT) step, forming a C-centered radical. Subsequent intramolecular substitution, where the nitrogen attacks the carbon radical and displaces the halogen, yields the pyrrolidine ring. diva-portal.org
The efficiency and regioselectivity of the 1,5-HAT are hallmarks of this transformation, making it a reliable method for 5-membered ring formation. Modern variants of this reaction have expanded its scope and functional group tolerance, often employing different radical initiation methods to operate under milder conditions. These radical cascade processes are particularly effective in constructing complex polycyclic systems and have been instrumental in the total synthesis of numerous natural products. nih.gov
Direct C–H amination has emerged as an atom-economical and efficient strategy for synthesizing N-heterocycles like pyrrolidines. nih.gov This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond. Catalytic systems based on transition metals such as iron and rhodium have been developed to mediate this transformation with high levels of control. nih.govacs.org
Iron dipyrrin (B1230570) complexes, for instance, have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.govresearchgate.net Experimental and computational studies have guided catalyst design, revealing that modifying ligands on the iron center can significantly enhance diastereoselectivity. For example, an iron phenoxide complex demonstrated superior performance in generating syn-2,5-disubstituted pyrrolidines. nih.gov
Similarly, rhodium(II) catalysts can facilitate asymmetric nitrene C-H insertion reactions. This strategy has been applied to a de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons through two consecutive C(sp³)–H amination steps, achieving high enantio- and diastereocontrol. acs.org
| Catalyst System | Precursor Type | Key Feature | Stereochemical Outcome |
| Iron Dipyrrinato Complex | Aliphatic Azide (B81097) | Guided catalyst design via DFT studies | High diastereoselectivity for syn products |
| Rhodium(II) Complex | Hydrocarbon + Sulfonimidamide | Two consecutive C-H aminations | High enantio- and diastereocontrol |
The intramolecular Schmidt reaction provides another effective route to the pyrrolidine scaffold. A notable advancement in this area is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote the cyclization of ω-azido carboxylic acids. organic-chemistry.orgacs.orgnih.gov In this method, Tf₂O serves a dual role: it activates the carboxylic acid by forming an in situ ω-azido anhydride and simultaneously releases a molecule of trifluoromethanesulfonic acid (TfOH), which acts as the necessary acid promoter for the Schmidt reaction. nih.govacs.org
This process avoids the need for an additional acid promoter, simplifying the reaction setup. acs.org The reaction proceeds through a carbon-skeleton rearrangement and the extrusion of nitrogen gas, followed by hydrolysis of an isocyanate intermediate to yield the pyrrolidine, which is often acetylated for easier purification. organic-chemistry.org This reaction has been demonstrated to be stereospecific, preserving the enantiomeric purity of the starting material during the 1,2-migration step, making it valuable for the synthesis of chiral pyrrolidines. organic-chemistry.org
| Substrate | Promoter/Activator | Product Type | Yield | Key Advantage |
| 2-Substituted ω-Azido Carboxylic Acid | Tf₂O | 2-Substituted Pyrrolidine (Acetylated) | Good | Stereospecific; no additional acid promoter needed organic-chemistry.orgacs.org |
| 4-Substituted ω-Azido Carboxylic Acid | Tf₂O | Tricyclic Lactam | Good | Proceeds via N-acyliminium ion intermediate organic-chemistry.org |
A direct and environmentally conscious method for synthesizing N-aminopyrrolidines involves the cyclocondensation of alkyl dihalides with hydrazines. This reaction can be performed efficiently in an alkaline aqueous medium under microwave irradiation. nih.gov This approach provides a straightforward, one-pot synthesis of various nitrogen-containing heterocycles, including the N-aminated pyrrolidine core relevant to this compound. nih.gov
The use of microwave heating significantly accelerates the reaction, often reducing reaction times to minutes. organic-chemistry.org Furthermore, employing water as the solvent and avoiding the need for a phase-transfer catalyst aligns with the principles of green chemistry. This methodology is applicable to a range of primary amines and hydrazines, offering a versatile route to substituted pyrrolidines and other N-heterocycles. nih.gov
Selective Functionalization and Derivatization of Pyrrolidine Precursors
Once the pyrrolidine scaffold is formed, the introduction of substituents at specific positions with controlled stereochemistry is paramount. For this compound, this involves the selective installation of two methyl groups at the C2 and C5 positions.
Achieving the desired 2,5-disubstitution pattern on a pyrrolidine ring requires precise regioselective and stereoselective alkylation methods. One powerful strategy involves the reduction of enamines derived from pyrrolidine precursors, followed by a subsequent alkylation step. This versatile route enables the synthesis of a variety of 2,5-disubstituted pyrrolidines with good diastereoselectivity. researchgate.net
Asymmetric allylic alkylation is another key technique used to introduce substituents stereoselectively. This method can be used to create a stereogenic quaternary center, which can then be elaborated to form the desired pyrrolidine derivative. nih.gov For the synthesis of 2,5-disubstituted pyrrolidines, stereodivergent approaches have been developed that allow access to different diastereomers by simply modifying reaction parameters or protecting groups. For example, a gold-catalyzed tandem reaction involving intramolecular alkyne hydroamination and reduction can produce different stereochemical outcomes depending on the nitrogen protecting group used. rsc.org These advanced catalytic methods provide synthetic chemists with the tools to selectively generate specific isomers of complex pyrrolidine-containing molecules.
Sequential Lithiation-Substitution Sequences for Diastereoselective Amplification
The synthesis of chiral 2,5-disubstituted pyrrolidines, the core structure of this compound derivatives, can be achieved with high levels of stereocontrol using sequential lithiation-substitution strategies. This methodology is a powerful tool for the direct difunctionalization of the pyrrolidine ring, allowing for the precise installation of substituents and the creation of specific stereoisomers. nih.govacs.org The process generally involves the deprotonation of an N-protected pyrrolidine at a carbon adjacent to the nitrogen using a strong organolithium base, often in the presence of a chiral ligand, followed by quenching the resulting lithiated intermediate with an electrophile.
A key approach involves the asymmetric lithiation of N-Boc-pyrrolidine, mediated by a chiral ligand such as (-)-sparteine. researchgate.net This initial step generates a chiral organolithium intermediate. Subsequent reaction with an electrophile introduces the first substituent. A second lithiation-substitution sequence at the remaining C-5 position can then be performed to introduce a second group. The stereochemical outcome of these substitutions is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the electrophile. acs.org
In situ IR spectroscopic studies have been instrumental in optimizing these reactions. For instance, in the lithiation of N-Boc-2-phenylpyrrolidine, it was found that the rotation of the tert-butoxycarbonyl (Boc) group is slow at very low temperatures (e.g., -78 °C), which can lead to lower yields. acs.org By raising the temperature to around -50 °C, the rate of this rotation increases, allowing for more efficient lithiation and subsequent substitution. acs.org This level of control is crucial for diastereoselective amplification, ensuring that the desired stereoisomer is formed preferentially. The sequential nature of the process allows for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org
N-Heterocyclization of Primary Amines with Diols Catalyzed by Cp*Ir Complexes
A highly efficient and environmentally benign method for synthesizing the 2,5-dimethylpyrrolidine skeleton is the N-heterocyclization of primary amines with diols, catalyzed by pentamethylcyclopentadienyl iridium (CpIr) complexes. This reaction forms cyclic amines, with water as the only byproduct, making it an atom-economical process. The synthesis of a 2,5-dimethylpyrrolidine ring would involve the reaction of a primary amine (or a hydrazine (B178648) derivative to yield the final target) with 2,5-hexanediol in the presence of the CpIr catalyst.
The proposed mechanism for this transformation is a "borrowing hydrogen" or "hydrogen autotransfer" cascade. The iridium catalyst first dehydrogenates the diol to form a diketone intermediate. This intermediate then condenses with the primary amine to form a diimine, which is subsequently hydrogenated by the iridium hydride species generated in the initial step. An intramolecular cyclization and final reduction steps yield the saturated N-heterocycle.
This catalytic system is versatile, enabling the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. The reaction conditions are typically mild, often conducted in a solvent like toluene (B28343) at temperatures around 100-110 °C. The choice of a base, such as potassium carbonate or sodium bicarbonate, is also important for the catalytic cycle. The methodology's broad scope and high efficiency make it a valuable tool for the synthesis of substituted pyrrolidines.
| Primary Amine | Diol | Product | Yield |
|---|---|---|---|
| Benzylamine | 1,4-Butanediol (B3395766) | N-Benzylpyrrolidine | 99% |
| Benzylamine | 1,5-Pentanediol | N-Benzylpiperidine | 99% |
| Aniline (B41778) | 1,4-Butanediol | N-Phenylpyrrolidine | 88% |
| Butylamine | 1,5-Pentanediol | N-Butylpiperidine | 89% |
| Benzylamine | 2,5-Hexanediol | N-Benzyl-2,5-dimethylpyrrolidine | 92% |
Industrial Scale-Up and Process Optimization for this compound Production
Application of Continuous Flow Reactors for Enhanced Efficiency and Control
For the industrial-scale production of this compound and its derivatives, continuous flow reactors offer significant advantages over traditional batch processing. nih.gov The industrial synthesis of the parent compound, pyrrolidine, is often performed by reacting 1,4-butanediol with ammonia (B1221849) in a continuous tube reactor, demonstrating the viability of this technology for the synthesis of the core structure. wikipedia.org
Continuous flow chemistry allows for superior control over critical reaction parameters such as heat transfer, mixing, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors or tube reactors enables efficient dissipation of heat, which is crucial for managing highly exothermic reactions and preventing the formation of byproducts. nih.govdurham.ac.uk This precise temperature control leads to improved product selectivity and consistency.
Furthermore, flow reactors enhance safety, particularly when dealing with hazardous reagents or unstable intermediates. durham.ac.ukresearchgate.net Intermediates can be generated and consumed in situ, minimizing their accumulation and reducing the risk of runaway reactions. The automation of flow systems can lead to higher throughput, reduced operational costs, and more reproducible manufacturing processes, making it an ideal technology for the large-scale synthesis of pyrrolidine-based compounds. nih.govdurham.ac.uk
Optimization of Reaction Conditions for High Yield and Purity in Large-Scale Synthesis
Optimizing reaction conditions is paramount to achieving high yield, purity, and cost-effectiveness in the large-scale synthesis of this compound. Several key parameters must be carefully controlled. The industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia, for example, is conducted under specific optimized conditions: temperatures of 165–200 °C and high pressures of 17–21 MPa, using a fixed-bed cobalt- and nickel oxide catalyst on an alumina (B75360) support. wikipedia.org
Key parameters for optimization include:
Catalyst Selection and Loading: The choice of catalyst is critical. For the N-heterocyclization route, optimizing the Cp*Ir catalyst concentration is necessary to balance reaction speed with cost. For other industrial methods, heterogeneous catalysts are preferred as they are easily separated from the product stream. wikipedia.org
Temperature and Pressure: These parameters directly influence reaction rates and selectivity. High temperatures can accelerate the reaction but may also lead to degradation or side reactions. High pressure is often required to keep reactants like ammonia in the liquid phase. wikipedia.org
Reactant Concentration and Stoichiometry: The ratio of reactants must be fine-tuned to ensure complete conversion of the limiting reagent and to minimize waste.
Solvent: The choice of solvent affects reactant solubility, reaction rate, and product purification. In many modern industrial processes, there is a push towards solvent-free conditions or the use of greener solvents to reduce environmental impact. mdpi.com
Purification: Post-reaction workup and purification, such as multistage extractive and azeotropic distillation, are essential for achieving the high purity required for pharmaceutical or other specialized applications. wikipedia.org
| Parameter | Effect on Synthesis | Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Find optimal balance between reaction speed and minimizing byproduct formation. |
| Pressure | Influences reaction kinetics and phase of reactants (gas/liquid). | Maintain reactants in the desired phase and enhance reaction rates. |
| Catalyst Loading | Determines the rate of the catalytic cycle. | Use the minimum amount of catalyst required for efficient conversion to reduce costs. |
| Residence Time (Flow) | Controls the extent of reaction in a continuous process. | Ensure sufficient time for complete conversion without product degradation. |
| Solvent | Impacts solubility, reaction pathways, and purification. | Select a solvent that maximizes yield and purity while being cost-effective and environmentally friendly. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Structural and Purity Assessment
Derivatization Strategies for Enhanced Analytical Detection of Pyrrolidinyl Amines
Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical technique. nih.gov For pyrrolidinyl amines like 2,5-Dimethylpyrrolidin-1-amine, this typically involves the introduction of a chromophoric or fluorophoric tag to improve detection by High-Performance Liquid Chromatography (HPLC) or increasing its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
Pre-column derivatization offers the advantage of optimizing reaction conditions for high yields and removing excess derivatizing reagent before chromatographic separation. mdpi.com Several reagents are effective for the derivatization of secondary amines like this compound.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This fluorogenic reagent reacts with primary and secondary amines to form highly fluorescent and stable carboxamides. The reaction is typically carried out in an aqueous medium at a slightly alkaline pH (around 8.0) and elevated temperature (e.g., 50°C) for a short duration (e.g., 20 minutes). libretexts.orgacs.org The resulting derivatives can be detected with high sensitivity using a fluorescence detector. A key advantage of DMQC-OSu is that the reagent itself and its hydrolysis by-products exhibit negligible fluorescence, minimizing interference in the chromatogram. acs.org
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a widely used derivatizing agent that reacts with both primary and secondary amines to produce fluorescent adducts. researchgate.netthermofisher.com The reaction is typically performed in a basic buffer (pH 8-11) at elevated temperatures (e.g., 60-70°C). mdpi.comresearchgate.net The resulting NBD-amine derivatives of this compound would exhibit strong fluorescence, allowing for sensitive detection by HPLC with a fluorescence detector (HPLC-FLD), typically with excitation around 465-470 nm and emission at 530-540 nm. mdpi.comdergipark.org.trjasco-global.com
o-Phthalaldehyde (OPA): OPA is a classic derivatizing reagent that rapidly reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. mdpi.com However, OPA does not react with secondary amines like this compound on its own. mdpi.comdojindo.com Therefore, for the analysis of samples containing both primary and secondary amines, OPA is often used in combination with another reagent that targets secondary amines, such as FMOC-Cl. dergipark.org.tr This allows for the sequential derivatization and subsequent chromatographic separation of both classes of amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a highly effective reagent for the derivatization of both primary and secondary amines, forming stable and highly fluorescent derivatives. nih.govshimadzu.com The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH. thermofisher.com The resulting FMOC-derivatized this compound can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector (excitation at ~265 nm, emission at ~315 nm) or a UV detector. nih.govnih.govauremn.org.br
Table 1: HPLC Pre-column Derivatization Reagents for this compound
| Derivatizing Reagent | Abbreviation | Target Amines | Typical Reaction Conditions | Detection Method |
|---|---|---|---|---|
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary and Secondary | pH 8.0, 50°C, 20 min | Fluorescence |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and Secondary | pH 8-11, 60-70°C | Fluorescence |
| o-Phthalaldehyde | OPA | Primary (in combination for secondary) | Alkaline pH, with thiol | Fluorescence |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary | Alkaline pH (Borate buffer) | Fluorescence, UV |
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amine Derivatives
For GC-MS analysis, the polarity of this compound needs to be reduced to increase its volatility. Silylation is a common derivatization technique that achieves this by replacing the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. sigmaaldrich.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. acs.orgcsic.es The derivatization reaction is typically carried out in an anhydrous solvent, often with heating, to drive the reaction to completion. sigmaaldrich.com The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, allowing for its successful separation and analysis by GC-MS. thermofisher.comresearchgate.net
Table 2: GC-MS Silylation Derivatization for this compound
| Derivatization Technique | Common Reagents | Purpose | Expected Outcome |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Increase volatility, reduce polarity | Formation of a more volatile and thermally stable derivative suitable for GC-MS |
Development of UV-Vis Absorbing Derivatives for HPLC-Diode Array Detection (DAD)
While fluorescence detection offers high sensitivity, HPLC with Diode Array Detection (DAD) provides valuable spectral information that can aid in peak identification and purity assessment. To utilize HPLC-DAD for the analysis of this compound, a derivatizing agent that introduces a strong UV-Vis absorbing chromophore is required. Halogenated nitrobenzene (B124822) derivatives, for instance, can be used to derivatize aliphatic amines, forming products with strong absorption in the UV-visible region (350-450 nm). arkat-usa.orglcms.cz This allows for the qualitative and quantitative determination of the amine using HPLC-DAD.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of this compound in solution. auremn.org.br Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, while advanced 2D NMR techniques like COSY, HSQC, and HMBC establish connectivity within the molecule.
For this compound, NMR is crucial for confirming the relative stereochemistry of the two methyl groups (cis or trans) and for studying the conformational dynamics of the five-membered pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, often described as envelope or twist forms. arizona.edu The presence of substituents, such as the methyl groups and the amino group, will influence the preferred conformation. core.ac.uk Variable-temperature NMR studies can provide insights into the energy barriers between different conformers. For example, in substituted N-acetylpyrrolidines, the presence of two distinct signals for the acetamido methyl group at lower temperatures, which coalesce at higher temperatures, is indicative of restricted rotation and conformational equilibria. core.ac.uk Similarly, for derivatives of (2R,5R)-2,5-dimethylpyrrolidine, NMR studies have been used to confirm the stereochemistry and analyze conformational preferences. scispace.com
Table 3: NMR Spectroscopic Data for (2R,5R)-2,5-Dimethylpyrrolidine-3,4-diol (a related compound)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) Hz |
|---|---|---|
| ¹H | 4.03 | m, 1H |
| ¹H | 3.94 | dd, J = 3.1, 1.7 Hz, 1H |
| ¹H | 3.77 | m, 1H |
| ¹H | 3.46 | m, 1H |
| ¹H | 1.40 | d, J = 7.2 Hz, 3H |
| ¹H | 1.30 | d, J = 6.8 Hz, 3H |
Data from a study on a related dimethylpyrrolidine derivative, illustrating the type of information obtained from ¹H NMR. rsc.org
High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pattern Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its derivatives. When coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS can confirm the molecular weight of the intact molecule.
X-ray Crystallography for Precise Solid-State Structural Elucidation of Pyrrolidinyl Amine Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including absolute configuration and detailed conformational information. While obtaining suitable crystals of the parent amine might be challenging due to its volatility and potential for disorder, derivatives of this compound can be synthesized and crystallized.
For instance, the crystal structures of various metal complexes and other derivatives of (2R,5R)-2,5-dimethylpyrrolidine have been successfully determined by X-ray diffraction. mdpi.comsemanticscholar.org These studies provide unambiguous confirmation of the stereochemistry and detailed information on bond lengths, bond angles, and the puckering of the pyrrolidine ring in the solid state. Such data is invaluable for understanding the steric and electronic properties of the molecule and for validating the results of computational and solution-phase conformational studies.
Table 4: Summary of Analytical Techniques for this compound
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| HPLC with Derivatization | Purity assessment, quantification | Retention time, peak area, enhanced detection |
| GC-MS with Derivatization | Purity assessment, identification | Retention time, mass spectrum of the derivative |
| High-Resolution NMR | Structural elucidation, conformational analysis | Chemical shifts, coupling constants, connectivity, 3D structure in solution |
| High-Resolution MS | Molecular formula determination, structural analysis | Accurate mass, elemental composition, fragmentation patterns |
| X-ray Crystallography | Definitive structural elucidation | Solid-state 3D structure, absolute configuration, bond parameters |
Future Research Directions and Emerging Applications in Advanced Chemistry
Development of Novel and Efficient Synthetic Routes for Highly Substituted Pyrrolidinyl Amines
The synthesis of pyrrolidine (B122466) scaffolds, particularly those with multiple stereocenters and dense functionalization, remains a central theme in organic chemistry. mdpi.comtandfonline.com Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes that provide access to a wider array of highly substituted pyrrolidinyl amines.
One promising direction is the advancement of green and sustainable synthetic approaches . This involves the use of environmentally benign solvents like ethanol-water mixtures, catalyst-free conditions, and one-pot multicomponent reactions to generate complex pyrrolidine-fused structures with high yields, minimizing waste and avoiding toxic materials. rsc.org Iron(III) salts are also being explored as sustainable metal catalysts for diastereoselective intramolecular hydroamination/cyclization reactions to create enantiopure trans-2,5-disubstituted pyrrolidines from readily available L-α-amino acids. csic.es
Another key area is the development of novel asymmetric synthetic methods . While methods exist for creating chiral pyrrolidines, research continues to overcome limitations such as the need for high catalyst loadings or the moderate enantioselectivities of early organocatalysts. mdpi.com Strategies include the design of new organocatalysts, such as proline-based dipeptides for use in solvent-free reactions, and the application of innovative reaction cascades. mdpi.com For instance, a diastereoselective Mannich reaction followed by iodocyclization has been shown to effectively construct the trans-2,5-substituted pyrrolidine ring. Furthermore, radical addition-ionic cyclization reactions of oxime ethers present a novel route to substituted pyrrolidines. researchgate.net The ring-closing enyne metathesis (RCEYM) reaction is also a powerful tool for efficiently preparing chiral pyrrolidine derivatives under mild conditions without the need for ethylene (B1197577) gas. acs.org
Future synthetic strategies will likely focus on combining these principles, aiming for highly convergent and atom-economical routes that allow for precise control over multiple stereocenters, a critical requirement for creating advanced catalysts and materials.
| Synthetic Strategy | Key Features | Representative Reaction |
| Green Synthesis | Eco-friendly solvents (e.g., EtOH/H₂O), catalyst-free, one-pot reactions. rsc.org | Three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral α-amino acids. rsc.org |
| Sustainable Catalysis | Use of abundant and non-toxic metal catalysts like iron(III). csic.es | Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes. csic.es |
| Asymmetric Organocatalysis | Development of novel chiral organocatalysts to improve stereoselectivity. mdpi.com | Asymmetric aldol (B89426) reaction using proline-based dipeptides under solvent-free conditions. mdpi.com |
| Radical & Cyclization Cascades | Multi-step sequences in a single operation for complex molecule synthesis. researchgate.net | Radical addition-ionic cyclization of oxime ethers with alkyl iodides. researchgate.net |
| Ring-Closing Metathesis | Efficient formation of cyclic structures under mild conditions. acs.org | Ring-closing enyne metathesis of substrates with a basic nitrogen atom. acs.org |
Exploration of New Catalytic Transformations Enabled by 2,5-Dimethylpyrrolidin-1-amine Derived Ligands
The chiral backbone of 2,5-dimethylpyrrolidine (B123346) is a valuable scaffold for designing sophisticated ligands and organocatalysts. Its derivatives have already demonstrated significant potential in asymmetric catalysis, and future research aims to unlock new transformations and enhance catalytic efficiency.
A primary application of chiral 2,5-dimethylpyrrolidine is as a ligand in metal-catalyzed reactions. For example, (2R,5R)-2,5-dimethylpyrrolidine serves as an effective ligand in iridium-catalyzed C(sp³)–H borylation reactions , a powerful method for the selective functionalization of hydrocarbons. Ligands derived from (2R,5R)-2,5-dimethylpyrrolidin-1-yl)naphthalen-1-amine have been used to create pincer-type rhodium complexes that show high activity and enantioselectivity in the asymmetric hydrogenation of prochiral olefins. csic.es
The exploration of pincer-type complexes is a burgeoning field. These tridentate ligands confer high stability to the metal center, leading to robust homogeneous catalysts. mdpi.com Designing new pincer ligands based on the this compound framework could lead to catalysts for a wide range of transformations, including the hydrogenation of esters and the dehydrogenation of formic acid for hydrogen storage applications. mdpi.com
Furthermore, there is growing interest in developing photocatalytic systems where the selectivity of a reaction can be controlled by light. nih.gov Future work could involve incorporating photoswitchable units, such as azobenzenes, into ligands derived from this compound. This would allow for dynamic, light-induced changes in the catalyst's steric and electronic environment, enabling reversible control over catalytic activity and enantioselectivity. nih.gov
| Catalytic Application Area | Specific Transformation | Role of 2,5-Dimethylpyrrolidine Derivative | Potential Advancement |
| Asymmetric C-H Functionalization | Iridium-catalyzed C(sp³)–H borylation. | Chiral ligand to induce enantioselectivity. | Application to a broader range of complex substrates. |
| Asymmetric Hydrogenation | Hydrogenation of prochiral olefins. csic.es | Forms chiral pincer-type rhodium complexes. csic.es | Development of catalysts for hydrogenating more challenging substrates like ketones and esters. mdpi.com |
| Organocatalysis | Asymmetric Michael additions. researchgate.net | Chiral amine catalyst supported on polymer microspheres. researchgate.net | Creation of recyclable and highly active organocatalysts for various C-C bond-forming reactions. |
| Photoswitchable Catalysis | Light-controlled conjugate additions or polymerizations. nih.gov | Potential backbone for ligands incorporating photoswitches. | Reversible, real-time control over reaction outcomes using light as an external stimulus. nih.gov |
Integration with Flow Chemistry and Sustainable Synthesis Principles in Pyrrolidine Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis and application of pyrrolidine derivatives, with a strong emphasis on sustainability. A key enabling technology in this area is flow chemistry , which offers precise control over reaction parameters, enhanced safety, and potential for automation. smolecule.comnih.gov
Recent patent trends for pyrrolidine synthesis highlight a shift towards automation and flow systems. smolecule.com The application of flow chemistry to pyrrolidine synthesis can lead to higher yields and purity by minimizing the formation of by-products. For example, continuous flow reactors have been successfully used for the reductive amination of levulinic acid to produce pyrrolidones, demonstrating an advantage over traditional batch processes. researchgate.net
The immobilization of pyrrolidine-based catalysts onto solid supports is a critical strategy for sustainable chemistry, as it facilitates catalyst recovery and reuse. This approach is particularly well-suited to flow chemistry. For instance, a silica-supported 5-(pyrrolidin-2-yl)tetrazole catalyst has been used in a packed-bed microreactor to perform highly selective aldol reactions continuously over long periods. beilstein-journals.org Future research will likely focus on developing robust methods to immobilize catalysts derived from this compound for use in packed-bed flow reactors, combining the benefits of heterogeneous catalysis with the efficiency of continuous processing.
This integration of sustainable principles extends beyond flow chemistry to include the use of greener reagents and catalysts. csic.es The development of catalytic systems that operate in water or other environmentally benign solvents, or under solvent-free conditions, remains a high priority. mdpi.comrsc.org The combination of sustainable catalysts, such as those based on abundant metals like iron, with the efficiencies of flow processing represents a powerful paradigm for the future of pyrrolidine chemistry. csic.esresearchgate.net
Advanced Materials Science Applications Beyond Traditional Uses (e.g., Novel Polymer Architectures, Advanced Sensors)
Beyond their traditional roles in catalysis and pharmaceuticals, pyrrolidine derivatives are emerging as critical components in the design of advanced functional materials. Their unique structural features are being harnessed to create novel polymer architectures and highly sensitive chemical sensors.
The pyrrolidine moiety is proving to be a valuable functional group for controlling the structure and properties of advanced polymers. frontiersin.org In the field of Ring-Opening Metathesis Polymerization (ROMP) , the inclusion of pyrrolidine functional groups can enhance the thermal stability of the resulting polymers. researchgate.net Significantly, the pyrrolidine unit can be an essential element for controlling the stereoregularity of polymers, which in turn has a major impact on their microstructure and properties. frontiersin.org
A striking example of this is the use of a novel norbornene-pyrrolidine aryllithium initiator for the synthesis of ultra-high molecular weight polydimethylsiloxane (B3030410) (PDMS) bottlebrush polymers. wiley.com This method allows for the creation of supersoft, tissue-mimetic materials with exceptional stability, opening up new design possibilities for advanced biomaterials. wiley.com Pyrrolidine-containing monomers are also used to create polymer microspheres that can act as recyclable catalysts. researchgate.net Future work will likely explore the use of this compound derivatives to initiate or functionalize polymers, aiming to create complex macromolecular architectures like block copolymers and star polymers with precisely tailored properties. nih.gov
The ability of the nitrogen atom in the pyrrolidine ring to coordinate with metal ions and other analytes makes it an excellent building block for chemical sensors. Researchers are developing sophisticated sensors that signal the presence of specific substances through changes in fluorescence or color.
For example, a pyrrolidine-fused chlorin (B1196114) has been incorporated into a Metal-Organic Framework (MOF) to create a highly sensitive and selective optical sensor for nitrogen dioxide (NO₂) gas. mdpi.com In another application, a pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized to act as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al³⁺). rsc.org Similarly, a pyrrolidine-derived 1,2,3-triazolyl organosilane has been shown to be a highly sensitive 'turn-on' fluorescence sensor for zinc ions (Zn²⁺). wiley.com The development of a specific fluorescent probe for the pyrrolidine molecule itself also highlights the importance of this scaffold in analytical science. nih.gov
Future research will focus on designing sensors based on this compound derivatives for detecting a wider range of environmentally and biologically important analytes with even greater sensitivity and selectivity.
| Application | Material Type | Role of Pyrrolidine Derivative | Key Finding/Future Direction |
| Polymer Chemistry | Bottlebrush Polymers | Component of a novel initiator for anionic ring-opening polymerization. wiley.com | Synthesis of ultra-high molecular weight, supersoft polymers for biomimetic materials. wiley.com |
| Functional Polymers | Monomer unit to control stereoregularity and thermal stability. frontiersin.orgresearchgate.net | Design of complex macromolecular architectures with precise property control. frontiersin.orgnih.gov | |
| Sensor Technology | Gas Sensor | Pyrrolidine-fused chlorin incorporated into a MOF. mdpi.com | Enhanced sensitivity and selectivity for detecting pollutant gases like NO₂. mdpi.com |
| Ion Sensor | Fluoroionophore conjugate for metal ion detection. rsc.orgwiley.com | Development of selective 'turn-on' fluorescent sensors for biologically relevant ions like Al³⁺ and Zn²⁺. rsc.orgwiley.com | |
| Fullerene Materials | C₆₀ Prato derivative with a pyrrolidine ring. acs.orgresearchgate.net | Development of biocompatible fullerenes and materials for light-converting systems. acs.orgresearchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing 2,5-Dimethylpyrrolidin-1-amine, and how is its structure validated?
Answer: this compound is typically synthesized via reductive amination of diketones or through stereoselective cyclization of chiral precursors. For example, (2R,5R)-2,5-dimethylpyrrolidin-1-amine (a stereoisomer) can be prepared using literature procedures involving palladium-catalyzed hydrogenation of imine intermediates . Post-synthesis, characterization employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial configuration .
Q. How is this compound used as a chiral building block in asymmetric synthesis?
Answer: The compound’s rigid pyrrolidine backbone and stereogenic centers make it valuable for constructing enantiomerically pure molecules. Applications include:
- Catalyst design : As a ligand in transition-metal complexes for asymmetric hydrogenation .
- Pharmaceutical intermediates : Its stereochemistry directs regioselectivity in drug precursor synthesis (e.g., β-lactam antibiotics) .
- Methodological tip : Chiral HPLC or enzymatic resolution ensures enantiopurity before incorporation into target molecules .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how does stereochemistry affect its catalytic activity?
Answer: Enantiomer resolution :
- Chiral chromatography : Use of amylose- or cellulose-based columns under normal-phase conditions.
- Diastereomeric salt formation : Reacting with chiral acids (e.g., tartaric acid) followed by recrystallization .
Q. Stereochemical impact :
- (R,R)- vs. (S,S)-configurations alter metal-ligand coordination geometry, affecting catalytic efficiency in asymmetric reactions. For example, (R,R)-isomers show higher enantioselectivity in ketone hydrogenation .
Q. How can QSAR models predict biological activity for this compound derivatives?
Answer: QSAR (Quantitative Structure-Activity Relationship) models leverage physicochemical descriptors:
- Lipophilicity (Log P) : Correlates with membrane permeability.
- Steric parameters (SMR) : Influence receptor binding.
- Electronic effects (Hammett constants) : Predict reactivity at functional groups.
Q. Methodology :
Synthesize derivatives with varied substituents.
Assay biological activity (e.g., antimicrobial IC50).
Use software (e.g., MOE) to generate QSAR equations.
Example from pyridin-2-amine derivatives:
(Higher Log P and SMR enhance activity) .
Q. What reaction conditions optimize the synthesis of this compound derivatives?
Answer: Key parameters include:
- Catalyst selection : Pd/C for hydrogenation (95% yield) vs. enzymatic catalysts for enantioselectivity (>99% ee) .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve imine cyclization kinetics.
- Temperature : 60–80°C balances reaction rate and byproduct suppression .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
Answer:
- Steric hindrance : Bulky substituents (e.g., aryl groups) reduce enzymatic degradation but may limit target binding.
- Electron-withdrawing groups (e.g., -F): Enhance stability against oxidation, critical for in vivo efficacy .
- Case study : Fluorinated analogs (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) show improved antimicrobial activity due to increased electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
